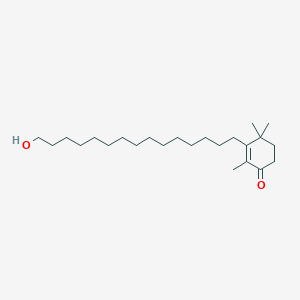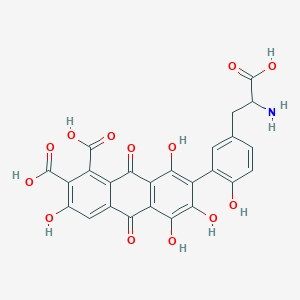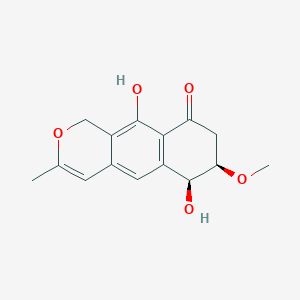
3-Chloro-2-methylmaleylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-methylmaleylacetate belongs to the class of organic compounds known as medium-chain keto acids and derivatives. These are keto acids with a 6 to 12 carbon atoms long side chain. 3-Chloro-2-methylmaleylacetate is slightly soluble (in water) and a moderately acidic compound (based on its pKa).
3-Chloro-2-methylmaleylacetate is a halo fatty acid.
Scientific Research Applications
Environmental and Microbial Applications
- Role in Degradation of Chloroaromatic Compounds:
- Bioremediation Perspective: The maleylacetate reductase enzyme from Pseudomonas sp. strain B13 has been shown to convert 2-chloromaleylacetate into 3-oxoadipate, eliminating chloride in the process. This indicates its potential use in the biodegradation of chloroaromatic compounds, contributing to environmental remediation efforts (Kaschabek & Reineke, 2004).
Chemical Synthesis and Characterization
Convergent Synthesis in Alkaloid Production:
- Pharmaceutical Synthesis: Methyl 3-formylindol-2-ylacetate, structurally related to 3-Chloro-2-methylmaleylacetate, has been used to create the tetracyclic core of the apparicine class of monoterpene indole alkaloids. This represents its utility in pharmaceutical synthesis, highlighting the compound's relevance in drug development (Chauhan & Weinreb, 2014).
Investigation of Molecular Structure:
- Spectroscopy and Structural Analysis: Studies on related compounds like 2,3-dibromo-N-methylmaleimide provide insights into the molecular structure and vibrational spectra of similar chlorinated maleimides, aiding in the understanding of chemical properties and potential applications (Karabacak, Çoruh, & Kurt, 2008).
Environmental Chemistry and Atmospheric Studies
Impact on Stratospheric Ozone Depletion:
- Global Chemical Transport Modeling: Methyl chloride, a related compound, significantly contributes to stratospheric ozone depletion. Studies on its atmospheric behavior and transport provide essential information on the environmental impact of chlorinated compounds, including those similar to 3-Chloro-2-methylmaleylacetate (Xiao et al., 2009).
Redox Mediation in Oxidative Processes:
- Environmental Cleanup Techniques: The use of compounds like 3-hydroxyanthranilic acid in Fenton oxidative processes highlights the potential application of related chlorinated compounds in enhancing the degradation of environmental pollutants, which could extend to 3-Chloro-2-methylmaleylacetate derivatives (Santana et al., 2019).
properties
Product Name |
3-Chloro-2-methylmaleylacetate |
|---|---|
Molecular Formula |
C7H7ClO5 |
Molecular Weight |
206.58 g/mol |
IUPAC Name |
(E)-3-chloro-2-methyl-4-oxohex-2-enedioic acid |
InChI |
InChI=1S/C7H7ClO5/c1-3(7(12)13)6(8)4(9)2-5(10)11/h2H2,1H3,(H,10,11)(H,12,13)/b6-3+ |
InChI Key |
YXWGPDFKFBYCFE-ZZXKWVIFSA-N |
Isomeric SMILES |
C/C(=C(/C(=O)CC(=O)O)\Cl)/C(=O)O |
Canonical SMILES |
CC(=C(C(=O)CC(=O)O)Cl)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-chlorophenyl)methyl]-N-[3-(N-ethyl-3-methylanilino)propyl]-5-oxo-2-pyrrolidinecarboxamide](/img/structure/B1244666.png)
![N-[(E)-cyclohexylmethylideneamino]-1H-benzimidazol-2-amine](/img/structure/B1244669.png)


![methyl (4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3-amino-10,13-dimethyl-7,12-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1244674.png)
![2-[1-[2-(2,3-Dihydro-1,4-benzodioxin-8-yloxy)ethyl]pyrrolidin-3-yl]-1-(4-fluorophenyl)ethanone](/img/structure/B1244675.png)

![(5r,6r)-3-[4-Amino-1,1-dimethylbutyl]-6-[(s)-1-hydroxyethyl]-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1244677.png)
![Pentanamide, N-[2-(1H-indol-3-yl)ethyl]-3-methyl-2-oxo-](/img/structure/B1244679.png)
![5-[[6-formyl-4-oxo-2-(2-pentyl-1,3-oxazol-4-yl)-1H-pyridin-3-yl]disulfanyl]-4-oxo-6-(2-pentyl-1,3-oxazol-4-yl)-1H-pyridine-2-carbaldehyde](/img/structure/B1244681.png)

![(1R,9R,10R)-17-prop-2-enyl-17-thioniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B1244684.png)
![4-[[2-[[(2R)-3,3-dimethylbutan-2-yl]amino]-3,4-dioxocyclobuten-1-yl]amino]-3-methoxybenzonitrile](/img/structure/B1244686.png)
